molecular formula C₁₇H₁₁Cl₂N₃O₄ B1142212 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium CAS No. 154440-75-2

4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium

Cat. No.: B1142212
CAS No.: 154440-75-2
M. Wt: 392.19
InChI Key:
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Description

4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium is a synthetic organic compound that belongs to the class of pyridinium salts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dinitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with pyridine under acidic conditions to yield the desired pyridinium salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: Reduction reactions may convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chlorophenyl groups may play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1-phenylpyridin-1-ium
  • 4-(4-Bromophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium
  • 4-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)pyridin-1-ium

Uniqueness

4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium is unique due to the presence of both chlorophenyl and dinitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

154440-75-2

Molecular Formula

C₁₇H₁₁Cl₂N₃O₄

Molecular Weight

392.19

Origin of Product

United States

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